Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a cyanomethyl substituent at the 1-position, an amino group at the 4-position, and a methyl ester at the 3-position.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 4-amino-1-(cyanomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H8N4O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,3,9H2,1H3 |
InChI Key |
SZTRBHODODNTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound in the pyrazole family, with the molecular formula and a molecular weight of 180.16 g/mol. It features a pyrazole ring with amino and cyanomethyl group substitutions, giving it unique chemical properties. Due to its structure, this compound has applications in pharmaceuticals and agriculture.
Scientific Research Applications
- Pharmaceuticals this compound can be used as a building block in developing new drugs with antimicrobial or anti-inflammatory properties. It can also be used to develop pyrazolic HIV-1 inhibitors . Pyrazole-based molecules have exhibited activity against HIV-1 replication . One study used a library of pyrazole-based compounds to evaluate in cellulo activity against HIV-1 replication .
- Agriculture This compound has potential use in agricultural applications.
- Kinase Inhibitors: 3-Amino-1H-pyrazole-based molecules can be used to target CDK16, by varying different residues . Further optimization steps led to a compound that exhibited high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE family .
- HIV-1 Replication Inhibitors: A study inspired by the antiviral activity of known pyrazole-based HIV inhibitors screened an in-house library of pyrazole-based compounds to evaluate their in cellulo activity against HIV-1 replication . Chemical expansion of their series allowed an in-depth and consistent structure–activity-relationship study (SAR) to be built .
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyanomethyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The cyanomethyl group (-CH₂CN) in the target compound distinguishes it from other pyrazole derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Property Comparison
Crystallographic and Computational Insights
While crystallographic data for the target compound is absent, software like SHELX and Mercury () are widely used for structural analysis of pyrazole derivatives. For example, halogenated analogs (e.g., ) may exhibit distinct crystal packing due to halogen bonding, whereas the cyanomethyl group could promote hydrogen bonding via the cyano nitrogen .
Biological Activity
Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications across various fields.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 180.16 g/mol. The compound features a pyrazole ring substituted with an amino group and a cyanomethyl group, which enhances its reactivity and biological activity compared to other derivatives. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazoles have been reported to have minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.20 | Staphylococcus epidermidis |
Anti-inflammatory Activity
Research indicates that this compound derivatives possess anti-inflammatory properties. A study highlighted their ability to inhibit the release of pro-inflammatory cytokines in cell cultures, demonstrating potential for treating inflammatory diseases . The mechanism involves the inhibition of key signaling pathways such as p38 MAPK, which is crucial in the inflammatory response.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by blocking the cell cycle at the G2/M phase. For example, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate exhibited IC50 values ranging from 1.48 to 6.38 μM against various tumor cell lines .
Case Studies
- Antibacterial Activity Against MRSA : A derivative of this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial strains .
- Inhibition of HIV Replication : In studies targeting HIV-1 replication, certain pyrazole derivatives showed promising antiviral activity without significant cytotoxicity, suggesting their potential role in developing new antiviral therapies .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound allows for extensive functionalization possibilities, which can enhance its biological activity. The presence of the cyanomethyl group is particularly noted for increasing the compound's reactivity towards various biological targets .
Q & A
Q. Characterization :
- NMR spectroscopy (e.g., H NMR in DMSO- for monitoring regioselectivity of substituents, as shown in for a related compound ).
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) for unambiguous structural assignment, using tools like SHELXL for refinement .
Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR : Key signals include the pyrazole ring protons (δ 7.0–8.5 ppm), ester methyl groups (δ 3.8–4.2 ppm), and amino protons (broad signals around δ 5.0–6.0 ppm) .
- X-ray crystallography : Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding between amino and carboxylate groups) and validate crystal packing . For example, SHELXL refinement parameters (R-factor, wR2) should meet IUCr standards for publication .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during pyrazole ring formation?
- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Regioselectivity : Substituent electronic effects (e.g., electron-withdrawing cyanomethyl group) direct ring closure to the 1-position, as observed in similar pyrazole syntheses .
Validation : Monitor reaction progress via TLC or in situ FTIR to detect intermediate hydrazones.
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Multiple hydrogen-bonding sites (amino, carboxylate) can lead to competing crystal forms. Slow evaporation from DMSO/EtOH mixtures promotes single-crystal growth.
- Twinned crystals : Use SHELXD for structure solution and Mercury’s packing similarity tools to compare with known analogs .
- Data quality : High-resolution synchrotron data (≤ 0.8 Å) minimizes errors in electron density maps for accurate refinement .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., the cyanomethyl carbon) susceptible to nucleophilic attack .
- Reaction pathway analysis : Compare activation energies for competing pathways (e.g., oxidation at the amino group vs. ester hydrolysis) using Gaussian or ORCA software.
- Validation : Correlate computed IR spectra with experimental data to confirm predicted intermediates .
Advanced: How might researchers design biological activity studies for this compound, given structural analogs with reported bioactivity?
- Target selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2 for anti-inflammatory activity) based on structural similarity to compounds in and .
- Assay design :
- SAR studies : Modify substituents (e.g., replacing methyl ester with ethyl) to assess impact on potency .
Advanced: How can contradictory data in synthesis protocols (e.g., cyclization agents) be resolved?
- Case study : uses hydrazine for cyclization, while employs reflux with substituted hydrazines.
- Resolution : Perform parallel reactions under both conditions and compare yields/purity via HPLC. Statistical tools (e.g., ANOVA) can identify significant variables (e.g., temperature, reagent stoichiometry) .
- Mechanistic insight : Use N-labeled hydrazine in NMR to track incorporation into the pyrazole ring, confirming the cyclization pathway .
Basic: What are the key stability considerations for storing and handling this compound?
- Light sensitivity : The amino group may degrade under UV light; store in amber vials at –20°C.
- Moisture : Ester groups are prone to hydrolysis; use desiccants and anhydrous solvents during synthesis .
- Analytical monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) detect degradation products like free carboxylic acid .
Advanced: How can researchers leverage high-throughput screening (HTS) to explore derivative libraries of this compound?
- Library design : Use combinatorial chemistry to vary substituents (e.g., alkylation of the amino group, halogenation at the pyrazole 5-position) .
- Automation : Robotic liquid handlers prepare 96-well plates for parallel reactions, with LC-MS for rapid purity assessment .
- Data analysis : Machine learning (e.g., Random Forest models) correlates structural features with bioactivity data from HTS .
Advanced: What strategies mitigate synthetic bottlenecks in multi-step routes (e.g., low yields in esterification)?
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer during esterification, reducing side-product formation .
- Protecting groups : Temporarily protect the amino group with Boc anhydride to prevent side reactions during cyanomethyl introduction .
- In-line analytics : ReactIR monitors esterification progress in real time, enabling immediate adjustments to reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
